Product packaging for ethyl 2-(carbamoyl(15N)amino)acetate(Cat. No.:CAS No. 1189492-16-7)

ethyl 2-(carbamoyl(15N)amino)acetate

Cat. No.: B564793
CAS No.: 1189492-16-7
M. Wt: 148.131
InChI Key: YKPKXMAVLXBQDT-ZEXVBMBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(carbamoyl(15N)amino)acetate is a high-purity, stable isotope-labeled chemical compound featuring a 15N atom integrated into the carbamoyl group. This specific labeling makes it an essential tool in advanced mass spectrometry-based research, particularly in the fields of proteomics and metabolism studies. As a stable isotope-labeled analog of compounds like ethyl 2-amino-2-(carbamoylamino)acetate , it serves as a critical internal standard for the precise quantification of metabolites and proteins, enabling researchers to track biochemical pathways with high accuracy. The ethyl ester functional group enhances its cell membrane permeability, facilitating its use in live-cell imaging and metabolic tracing experiments. This product is provided as a powder and is recommended to be stored at room temperature . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. American Elements and other suppliers offer this and related compounds in various packaging, from small sample sizes to bulk quantities, and can often produce materials to customer specifications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B564793 ethyl 2-(carbamoyl(15N)amino)acetate CAS No. 1189492-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(carbamoyl(15N)amino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)/i3+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKXMAVLXBQDT-ZEXVBMBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2][15NH]C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for ¹⁵n Labeled Carbamoyl Aminoacetates

Strategies for ¹⁵N Isotope Incorporation at the Carbamoyl (B1232498) Nitrogen

The key to synthesizing ethyl 2-(carbamoyl(¹⁵N)amino)acetate is the efficient and specific incorporation of the ¹⁵N isotope at the carbamoyl nitrogen atom. This is typically achieved through the use of ¹⁵N-labeled precursors or via stepwise synthetic routes designed for ¹⁵N enrichment.

A direct and common strategy for introducing the ¹⁵N label is to employ commercially available or synthetically prepared ¹⁵N-labeled reagents. For the synthesis of the target compound, ¹⁵N-urea and ¹⁵N-potassium isocyanate are the most relevant precursors.

¹⁵N-Urea: Urea (B33335) labeled with ¹⁵N at one or both nitrogen atoms is a versatile starting material. nih.govresearchgate.net It can be synthesized from ¹⁵N-labeled ammonia (B1221849). ucl.ac.uk The reaction of ¹⁵N-urea with a suitable glycine (B1666218) derivative can introduce the ¹⁵N-labeled carbamoyl group. The isotopic enrichment of the final product is directly dependent on the enrichment of the starting ¹⁵N-urea. nih.gov

¹⁵N-Potassium Isocyanate: Potassium isocyanate (KOCN) is another key reagent for carbamoylation. ¹⁵N-labeled potassium isocyanate can be prepared from ¹⁵N-urea by reacting it with potassium carbonate at elevated temperatures. researchgate.netwikipedia.orgprepchem.com This labeled isocyanate can then react with the amino group of a glycine ester to form the desired ¹⁵N-carbamoyl linkage.

¹⁵N-Labeled PrecursorSynthesis MethodApplication in Labeling
¹⁵N-UreaFrom ¹⁵N-ammonia and CO₂ or via cyanamide. ucl.ac.ukresearchgate.netDirect carbamoylation of amino acids or their esters.
¹⁵N-Potassium IsocyanateReaction of ¹⁵N-urea with potassium carbonate. researchgate.netgoogle.comCarbamoylation of the amino group of glycine derivatives.

Alternatively, the ¹⁵N isotope can be introduced in a stepwise manner during the synthesis of the carbamoyl group itself. This approach offers flexibility in the choice of the ¹⁵N source and can be adapted to specific synthetic requirements. One such route involves the in-situ generation of a ¹⁵N-labeled isocyanate from a ¹⁵N-labeled amine through methods like the Curtius or Hofmann rearrangement, although this is generally more complex than using pre-labeled urea or cyanate (B1221674).

Multistep Synthesis of Ethyl 2-(carbamoyl(¹⁵N)amino)acetate

The synthesis of ethyl 2-(carbamoyl(¹⁵N)amino)acetate is a multistep process that involves the protection of functional groups, the key carbamoylation reaction with a ¹⁵N-labeled reagent, and a final esterification step.

To ensure selective reaction at the desired functional group and prevent unwanted side reactions, such as polymerization, protecting groups are employed. ucalgary.ca In the synthesis of the target molecule, both the amino and carboxyl groups of glycine may require protection at different stages.

Amino Group Protection: The amino group of glycine must be available to react with the ¹⁵N-labeled carbamoylating agent. Therefore, if starting from N-protected glycine, the protecting group must be removed prior to carbamoylation. Common protecting groups for amines include the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comresearchgate.net These are typically removed under acidic conditions or by hydrogenolysis, respectively. gcwgandhinagar.com

Carboxyl Group Protection: The carboxylic acid group of glycine is often protected as an ester (e.g., methyl or ethyl ester) to enhance solubility and prevent its participation in unwanted reactions. ucalgary.ca

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateTrifluoroacetic acid (TFA)
BenzyloxycarbonylCbz, ZBenzyl chloroformateH₂/Pd, HBr/acetic acid
Ethyl ester-OEtEthanol (B145695), acid catalystSaponification (e.g., NaOH)

The central step in the synthesis is the formation of the ¹⁵N-labeled carbamoyl group. This is typically achieved by reacting a glycine derivative with a ¹⁵N-labeled precursor. A common and effective method involves the reaction of glycine ethyl ester with ¹⁵N-potassium cyanate.

The reaction proceeds via the nucleophilic attack of the amino group of glycine ethyl ester on the electrophilic carbon of the ¹⁵N-cyanate ion. This reaction is generally carried out in an aqueous or mixed aqueous-organic solvent system.

Reaction Scheme:

H₂N-CH₂-COOEt + K¹⁵NCO + H₂O → H₂¹⁵N-CO-NH-CH₂-COOEt + KOH

Glycine ethyl ester + Potassium ¹⁵N-cyanate → Ethyl 2-(carbamoyl(¹⁵N)amino)acetate

If the carbamoylation is performed on N-carbamoylglycine (hydantoic acid) nih.gov, a subsequent esterification step is required to obtain the final product. Fischer-Speier esterification is a common method for converting carboxylic acids to esters. quora.com This involves reacting the N-carbamoyl(¹⁵N)glycine with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.

Reaction Scheme:

H₂¹⁵N-CO-NH-CH₂-COOH + EtOH + H⁺ → H₂¹⁵N-CO-NH-CH₂-COOEt + H₂O

N-(carbamoyl(¹⁵N))glycine + Ethanol → Ethyl 2-(carbamoyl(¹⁵N)amino)acetate

Optimization of Reaction Conditions and Yields for Isotope Integrity

The synthesis of ethyl 2-(carbamoyl(¹⁵N)amino)acetate typically involves the reaction of ethyl glycinate (B8599266) with a ¹⁵N-labeled cyanate salt, such as potassium cyanate-¹⁵N (KOC¹⁵N). sigmaaldrich.com The optimization of this reaction is critical to maximize the chemical yield and, most importantly, to preserve the isotopic enrichment of the final product. Several parameters, including solvent, temperature, pH, and stoichiometry of reactants, must be carefully controlled.

The reaction is generally carried out in an aqueous or mixed aqueous-organic solvent system to facilitate the dissolution of both the amino acid ester salt and the cyanate. The pH of the reaction medium is a crucial factor; a slightly acidic to neutral pH is often optimal to ensure the availability of the free amine form of ethyl glycinate while minimizing the hydrolysis of the cyanate and the product.

To investigate the optimal conditions, a series of experiments can be conducted, systematically varying one parameter at a time. The yield and isotopic integrity of the resulting ethyl 2-(carbamoyl(¹⁵N)amino)acetate are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 2-(carbamoyl(¹⁵N)amino)acetate

ExperimentSolvent SystemTemperature (°C)pHMolar Ratio (Glycinate:Cyanate)Yield (%)¹⁵N Isotopic Purity (%)
1Water257.01:1.175>99
2Water:Dioxane (1:1)257.01:1.182>99
3Water407.01:1.178>99
4Water256.01:1.185>99
5Water258.01:1.172>99
6Water256.01:1.080>99
7Water256.01:1.286>99

This table presents hypothetical data based on typical optimization studies for carbamoylation reactions.

The data suggest that conducting the reaction in water at room temperature and a slightly acidic pH of 6.0 provides a high yield while maintaining the integrity of the ¹⁵N label. Using a slight excess of the labeled potassium cyanate can help drive the reaction to completion.

Purification and Homogeneity Assessment of ¹⁵N-Labeled Products

Following the synthesis, a robust purification strategy is essential to isolate the ethyl 2-(carbamoyl(¹⁵N)amino)acetate from unreacted starting materials, by-products, and any potential isotopically unlabeled impurities. Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice for purifying small, polar molecules like amino acid derivatives. axplora.com

A reversed-phase C18 column is typically employed with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The fractions corresponding to the desired product are collected, combined, and the solvent is removed under reduced pressure.

The homogeneity and identity of the purified product are confirmed through a combination of analytical techniques:

Analytical HPLC: A single, sharp peak indicates a high degree of purity.

Mass Spectrometry (MS): This is used to confirm the molecular weight of the product and, crucially, to determine the ¹⁵N isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion peak. chemicalsknowledgehub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The coupling patterns and chemical shifts in ¹⁵N-NMR or in ¹H and ¹³C spectra due to the presence of the ¹⁵N atom provide definitive evidence of successful labeling at the desired position.

Table 2: Analytical Data for Purified Ethyl 2-(carbamoyl(¹⁵N)amino)acetate

Analytical TechniqueParameterResult
Analytical HPLCPurity>99% (at 210 nm)
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ calculated for C₅H₁₁¹⁵N₂O₃164.0744
[M+H]⁺ found164.0742
¹H NMR (400 MHz, D₂O)δ (ppm)1.25 (t, 3H), 3.95 (s, 2H), 4.20 (q, 2H)
¹³C NMR (100 MHz, D₂O)δ (ppm)14.1, 43.5, 62.8, 160.5 (d, J=18 Hz), 173.2
¹⁵N Isotopic Enrichment (by MS)Atom % ¹⁵N>99%

This table presents hypothetical but representative analytical data for the target compound.

Stereoselective Synthesis Approaches for Chiral Analogs

While ethyl 2-(carbamoyl(¹⁵N)amino)acetate itself is achiral, the synthetic methodologies can be extended to produce chiral analogs, which are of significant interest in studying stereospecific biological processes. The synthesis of a chiral analog, for instance, ethyl (R)- or (S)-2-(carbamoyl(¹⁵N)amino)propanoate, would require a stereoselective approach.

There are two primary strategies for achieving this:

Chiral Starting Material: The most straightforward approach is to start with an enantiomerically pure amino acid ester, such as ethyl (R)- or (S)-alaninate. The carbamoylation reaction with ¹⁵N-labeled potassium cyanate would then proceed, typically with retention of the stereochemistry at the alpha-carbon.

Chiral Separation: Alternatively, a racemic mixture of the chiral carbamoyl aminoacetate can be synthesized and then resolved into its constituent enantiomers. nih.gov This is commonly achieved using chiral chromatography, where a chiral stationary phase (CSP) is used to differentially retain the two enantiomers, allowing for their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amino acid derivatives. nih.govmdpi.com

Table 3: Comparison of Stereoselective Synthesis Approaches

ApproachDescriptionAdvantagesDisadvantages
Chiral Starting MaterialReaction of an enantiopure amino acid ester (e.g., ethyl (S)-alaninate) with KOC¹⁵N.Direct synthesis of the desired enantiomer; often high enantiomeric excess.Availability and cost of the enantiopure starting material.
Chiral SeparationSynthesis of a racemic mixture followed by separation using chiral HPLC.Applicable even if chiral starting materials are not readily available.Can be time-consuming and require specialized equipment; potential for loss of material during separation.

This table provides a comparative overview of common strategies for obtaining chiral compounds.

The choice of method depends on the availability of the chiral precursors and the scale of the synthesis. For laboratory-scale synthesis, the use of an enantiomerically pure starting material is often more efficient.

Advanced Spectroscopic Characterization and Elucidation of Isotope Position

Use as a Research Probe in Mechanistic Studies

The site-specific ¹⁵N label makes this compound an excellent probe for studying the mechanisms of enzymes that recognize or process urea (B33335) or carbamoyl-containing substrates. By following the ¹⁵N label using NMR spectroscopy, researchers can gain insights into:

Enzyme-Substrate Interactions: Changes in the ¹⁵N NMR signal upon binding to an enzyme can provide information about the local environment of the carbamoyl (B1232498) group in the active site.

Catalytic Mechanisms: By tracking the fate of the ¹⁵N atom through the course of a reaction, it is possible to elucidate the steps of the catalytic cycle.

Role as a Synthetic Intermediate for Labeled Biomolecules

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate can serve as a valuable building block for the synthesis of more complex ¹⁵N-labeled molecules. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amino acids or amines to create ¹⁵N-labeled peptides or other bioactive compounds. This allows for the introduction of a ¹⁵N label at a specific position in a larger molecule, facilitating its study by NMR or mass spectrometry.

Chemical Reactivity and Mechanistic Investigations Involving the ¹⁵n Label

Reactions of the Carbamoyl (B1232498) Moiety

The carbamoyl group, with its ¹⁵N-labeled nitrogen, is the focal point for a range of reactions. The isotopic label is instrumental in distinguishing between different potential reaction pathways.

Hydrolysis Pathways and Kinetics (Tracking ¹⁵N Fate)

The hydrolysis of the carbamoyl group in ethyl 2-(carbamoyl(¹⁵N)amino)acetate can proceed under both acidic and basic conditions. The ¹⁵N label is crucial for tracking the origin of the nitrogen-containing products. Under acidic conditions, the reaction is typically slower than under basic conditions. researchgate.net Mechanistic studies on related ¹⁵N-labeled urea (B33335) derivatives have shown that the hydrolysis can proceed through different pathways. nih.gov

In acidic hydrolysis, the initial step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The fate of the ¹⁵N-labeled nitrogen can be followed by analyzing the products using techniques like mass spectrometry or ¹⁵N NMR spectroscopy.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of the Carbamoyl Moiety

ConditionRate Constant (k)Activation Energy (Ea)
Acidic (0.1 M HCl, 50 °C)1.2 x 10⁻⁵ s⁻¹75 kJ/mol
Basic (0.1 M NaOH, 25 °C)3.5 x 10⁻⁴ s⁻¹60 kJ/mol
Note: This data is hypothetical and for illustrative purposes, based on typical values for amide hydrolysis.

Transamidation and Nucleophilic Acyl Substitution Reactions

Transamidation is a process where the amino group of an amide is exchanged with another amine. For ethyl 2-(carbamoyl(¹⁵N)amino)acetate, this would involve the displacement of the ¹⁵N-labeled amino group. These reactions are often catalyzed by acids, bases, or metal complexes. nih.govresearchgate.net The use of the ¹⁵N label allows for a clear determination of whether the reaction proceeds via direct substitution at the carbonyl carbon.

Recent advances have shown that transition-metal catalysts, such as those based on nickel, can facilitate the transamidation of even unactivated amides. semanticscholar.orgresearchgate.net In a hypothetical reaction with a primary amine (R-NH₂), the ¹⁵N label would be transferred to the leaving group, forming ¹⁵NH₃. The progress of such a reaction can be monitored by observing the appearance of the new ¹⁵N-labeled product and the disappearance of the starting material using ¹⁵N NMR spectroscopy.

Cyclization Reactions and Heterocycle Formation

Urea derivatives, such as ethyl 2-(carbamoyl(¹⁵N)amino)acetate, can undergo intramolecular cyclization reactions to form various heterocyclic compounds. nih.gov For instance, under appropriate conditions, the carbamoyl group can react with the ester moiety or the adjacent methylene (B1212753) group. The ¹⁵N label is essential in confirming the incorporation of the carbamoyl nitrogen into the newly formed ring system.

One potential cyclization pathway could involve the formation of a hydantoin (B18101) derivative. This would likely require activation of the ester group followed by intramolecular attack by the ¹⁵N-labeled nitrogen. The resulting heterocyclic product would retain the ¹⁵N label, which can be confirmed by spectroscopic analysis. Studies on similar urea-tethered compounds have demonstrated the feasibility of such cyclizations. youtube.com

Reactions of the Ester Group

The ethyl ester group of the molecule also participates in a variety of chemical transformations, which can be studied independently or in concert with reactions involving the carbamoyl moiety.

Saponification and Transesterification

Saponification is the hydrolysis of an ester under basic conditions, yielding an alcohol and a carboxylate salt. youtube.com For ethyl 2-(carbamoyl(¹⁵N)amino)acetate, saponification would result in the formation of ethanol (B145695) and the corresponding carboxylate, with the ¹⁵N-labeled carbamoyl group remaining intact. The kinetics of saponification for various ethyl esters have been extensively studied and are typically second-order reactions. researchgate.netresearchgate.netsatyensaha.comuv.es

Table 2: Representative Saponification Rate Constants for Ethyl Esters at 25 °C

EsterRate Constant (k) in L mol⁻¹ s⁻¹
Ethyl Acetate (B1210297)0.112
Ethyl Propionate0.085
Ethyl Butyrate0.076
Source: This data is based on established literature values for related compounds for comparative purposes. uv.esresearchgate.net

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, can also occur, typically under acidic or basic catalysis. In such a reaction, the ethyl group would be replaced by another alkyl or aryl group, while the ¹⁵N-labeled portion of the molecule would be unaffected.

Amidation and Peptide Coupling Reactions

The ester group can be converted to an amide through reaction with an amine, a process known as aminolysis. This reaction is fundamental in peptide synthesis. youtube.comresearchgate.net Ethyl 2-(carbamoyl(¹⁵N)amino)acetate can, in principle, be used as a building block in peptide synthesis, where the ester is converted to a peptide bond.

Peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC), are often employed to facilitate the formation of the amide bond. peptide.comnih.gov In a coupling reaction with an amino acid or peptide, the ethyl ester would be displaced by the incoming amino group. The ¹⁵N label in the carbamoyl side chain would remain, allowing for its use as a spectroscopic probe in structural studies of the resulting peptide. The use of coupling reagents helps to avoid racemization and improve reaction yields. nih.gov

Reactions of the Aminoacetate Moiety

The aminoacetate portion of ethyl 2-(carbamoyl(¹⁵N)amino)acetate possesses several reactive sites, including the alpha-carbon, the nitrogen atoms, and the ester group. The presence of the carbamoyl group significantly influences the reactivity of the adjacent amino acid scaffold.

Electrophilic Substitution at the Alpha-Carbon

The alpha-carbon of N-acylglycine esters, including N-carbamoyl derivatives, is susceptible to electrophilic substitution, primarily through the formation of an enolate or enol intermediate. msu.edulibretexts.orgmsu.edulibretexts.org The acidity of the alpha-protons is a key factor governing this reactivity. While esters are generally less acidic than ketones, the presence of the adjacent nitrogen atom with its electron-withdrawing carbamoyl group can influence the ease of deprotonation. msu.edu

The general mechanism for electrophilic substitution at the alpha-carbon proceeds via deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles. libretexts.orgmsu.edu For N-acylglycine derivatives, this reactivity has been harnessed for the synthesis of more complex amino acid structures. organic-chemistry.orgcore.ac.uk For instance, the α-arylation of imino amides, which can be considered related structures, has been achieved using arylboronic acids, proceeding through an iminol tautomer that coordinates with the boron reagent. organic-chemistry.org

While direct studies on the electrophilic substitution of ethyl 2-(carbamoyl(¹⁵N)amino)acetate are not extensively documented in readily available literature, the principles governing the reactivity of N-acylglycine esters provide a strong basis for predicting its behavior. The ¹⁵N label in the carbamoyl group would not directly participate in the reaction at the alpha-carbon but could be used to monitor the stability of the N-acyl linkage under the reaction conditions via techniques like ¹⁵N NMR spectroscopy.

A key reaction involving the alpha-carbon is its participation in cyclization reactions. For example, N-carbamoylamino esters can undergo base-induced cyclization to form hydantoins, a class of heterocyclic compounds with significant biological activity. organic-chemistry.orgmdpi.comthieme-connect.denih.gov This reaction inherently involves the nucleophilic character of the nitrogen and the electrophilic character of the ester carbonyl, but the reactivity at the alpha-carbon is crucial for subsequent transformations of the hydantoin ring. organic-chemistry.orgthieme-connect.de

Reactions with Carbonyl Compounds (e.g., imine formation)

The primary amino group of glycine (B1666218) and its derivatives can react with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgresearchgate.net However, in ethyl 2-(carbamoylamino)acetate, the nitrogen atom is part of a urea-like structure, which modifies its nucleophilicity. The reaction of urea and its derivatives with carbonyl compounds is a well-established route to various heterocyclic systems, most notably hydantoins through the Bucherer-Bergs reaction and related syntheses. mdpi.comnih.govalfa-chemistry.comwikipedia.orgjsynthchem.comresearchgate.netorganic-chemistry.orgencyclopedia.pubresearchgate.net

The classical imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. organic-chemistry.orgresearchgate.net In the case of ethyl 2-(carbamoylamino)acetate, the reaction with a carbonyl compound, such as an aldehyde or ketone, can lead to the formation of a 5-substituted hydantoin. organic-chemistry.orgmdpi.comnih.gov The mechanism is thought to proceed through the initial formation of an imine or a related adduct, which then undergoes intramolecular cyclization. wikipedia.orgjsynthchem.com

The general mechanism for hydantoin synthesis from a urea derivative and a carbonyl compound involves the following key steps:

Formation of an aminonitrile intermediate from the carbonyl compound, cyanide, and ammonia (B1221849) (or an amine). alfa-chemistry.comwikipedia.org

Reaction of the aminonitrile with CO₂ (derived from ammonium (B1175870) carbonate) to form a cyano-carbamic acid. wikipedia.org

Intramolecular cyclization to form a 5-imino-oxazolidin-2-one. wikipedia.org

Rearrangement to the more stable hydantoin ring system. wikipedia.org

The reaction of ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds in the presence of a base leads to the formation of Schiff's bases, which can then undergo further intramolecular cyclizations. arkat-usa.org This demonstrates the propensity of related structures to react with carbonyls.

The following table summarizes the expected products from the reaction of ethyl 2-(carbamoylamino)acetate with various carbonyl compounds, leading to hydantoin derivatives.

Carbonyl CompoundExpected Hydantoin Product
FormaldehydeHydantoin-5-acetic acid ethyl ester
Acetaldehyde5-Methylhydantoin-5-acetic acid ethyl ester
Acetone5,5-Dimethylhydantoin-5-acetic acid ethyl ester
Benzaldehyde5-Phenylhydantoin-5-acetic acid ethyl ester

Mechanistic Studies Utilizing ¹⁵N as a Tracer

The presence of the ¹⁵N label in ethyl 2-(carbamoyl(¹⁵N)amino)acetate is invaluable for conducting detailed mechanistic studies. This stable isotope allows for the tracking of the nitrogen atom through various transformations without introducing the complexities associated with radioactive isotopes.

Reaction Pathway Elucidation via Isotope Tracking

¹⁵N labeling is a powerful technique for tracing the path of nitrogen atoms in a reaction, thereby distinguishing between different possible mechanisms. nih.govnih.govnih.gov This is typically achieved by analyzing the distribution of the ¹⁵N label in the products and any isolated intermediates using mass spectrometry or ¹⁵N NMR spectroscopy. nih.govnih.govacs.org

For instance, in the formation of hydantoins from ethyl 2-(carbamoyl(¹⁵N)amino)acetate and a carbonyl compound, ¹⁵N labeling can definitively establish the origin of the nitrogen atoms in the final heterocyclic ring. openmedscience.com By synthesizing the starting material with the ¹⁵N label specifically in the carbamoyl group, one can track its position in the resulting hydantoin. This would allow for the confirmation of the proposed cyclization mechanisms. mdpi.comnih.govwikipedia.org

A hypothetical study could involve reacting ethyl 2-(carbamoyl(¹⁵N)amino)acetate with a simple aldehyde. The resulting hydantoin would be isolated and analyzed by mass spectrometry. The observation of the ¹⁵N label incorporated into the hydantoin ring would provide direct evidence for the participation of the carbamoyl nitrogen in the cyclization. ¹⁵N NMR spectroscopy could further pinpoint the exact location of the label within the ring, confirming the regiochemistry of the cyclization. nih.govnih.gov

Kinetic Isotope Effects (KIEs) Involving ¹⁵N

Kinetic isotope effects (KIEs) are changes in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov Measuring ¹⁵N KIEs can provide valuable information about the transition state of the rate-determining step of a reaction. A primary ¹⁵N KIE is observed when a bond to the ¹⁵N atom is broken or formed in the rate-limiting step. nih.gov

In the context of reactions involving ethyl 2-(carbamoyl(¹⁵N)amino)acetate, a ¹⁵N KIE could be measured for the cyclization reaction to form a hydantoin. If the cleavage of a C-¹⁵N bond or the formation of a new bond to the ¹⁵N atom is part of the rate-determining step, a KIE would be expected. For example, in the deamination of cytidine, ¹⁵N KIEs have been used to demonstrate that the cleavage of the C-N bond is the rate-limiting step in the enzymatic reaction. nih.gov

The magnitude of the KIE can provide further details about the transition state structure. A significant KIE suggests that the bonding to the nitrogen atom has changed considerably in the transition state.

A hypothetical experiment to measure the ¹⁵N KIE for hydantoin formation could involve a competition experiment where a mixture of labeled and unlabeled ethyl 2-(carbamoylamino)acetate is reacted with a carbonyl compound. The isotopic composition of the remaining starting material or the product would be analyzed at different reaction times to determine the relative rates of reaction for the ¹⁴N and ¹⁵N isotopologues.

Trapping of Intermediates and Product Analysis with ¹⁵N Confirmation

Isotope labeling is an effective method for trapping and identifying reactive intermediates in a reaction pathway. By using a ¹⁵N-labeled starting material, any trapped intermediate will also contain the label, which can be confirmed by mass spectrometry or NMR spectroscopy. berkeley.edunih.gov This provides definitive evidence for the existence of the intermediate.

In the reactions of ethyl 2-(carbamoyl(¹⁵N)amino)acetate, potential intermediates include N-acyliminium ions or open-chain ureido derivatives prior to cyclization. arkat-usa.orgberkeley.edunih.gov For example, N-acyliminium ions are known to be reactive electrophiles that can be trapped by various nucleophiles. arkat-usa.orgberkeley.edunih.gov

An experimental approach to trap an intermediate in the reaction with a carbonyl compound could involve introducing a highly reactive nucleophile into the reaction mixture. If this nucleophile intercepts an intermediate, a new product will be formed. The presence of the ¹⁵N label in this new product, confirmed by mass spectrometry, would validate the identity of the trapped intermediate. For example, in the study of the urea cycle, ¹⁵N NMR has been used to observe the real-time formation and consumption of various ¹⁵N-labeled intermediates. nih.govnih.gov

The following table outlines a hypothetical study for trapping an N-acyliminium ion intermediate:

Experimental StepExpected Outcome¹⁵N Confirmation
Reaction of ethyl 2-(carbamoyl(¹⁵N)amino)acetate with an aldehyde in the presence of a Lewis acid.Formation of a transient N-acyliminium ion.-
Addition of a potent nucleophile (e.g., an enol silane).Trapping of the N-acyliminium ion to form a stable adduct.The trapped adduct will contain the ¹⁵N label.
Isolation and characterization of the adduct.Structural elucidation of the trapped intermediate.Analysis by high-resolution mass spectrometry will show the expected mass shift due to the ¹⁵N isotope. ¹⁵N NMR will confirm the position of the label.

By employing these ¹⁵N-based mechanistic tools, a comprehensive understanding of the chemical reactivity and reaction pathways of ethyl 2-(carbamoyl(¹⁵N)amino)acetate can be achieved.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules and identifying their most stable conformations.

Geometry Optimization and Energy Minimization

The initial step in the computational analysis of ethyl 2-(carbamoyl(15N)amino)acetate involves geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial molecular structure to find the arrangement with the lowest potential energy, corresponding to the most stable, or ground-state, structure.

For molecules with flexible backbones like this compound, multiple local energy minima may exist. Therefore, a thorough conformational search is necessary to identify the global minimum energy structure. Methods such as the B3LYP functional with a basis set like 6-31G** are commonly employed for such optimizations in related systems like nicotinic acid benzylidenehydrazide derivatives. epstem.net The optimization process for this compound would likely reveal a non-planar geometry around the urea (B33335) nitrogen atoms, which typically adopt a geometry between trigonal and tetrahedral. nih.gov

Conformational Analysis of the Carbamoyl (B1232498) Aminoacetate Skeleton

The conformational landscape of this compound is primarily dictated by the rotational barriers around several key single bonds. The urea functionality itself introduces significant conformational restrictions due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov

Rotation around the C-N bonds of the urea group: This leads to cis and trans conformers. Computational studies on ureidopyrimidine derivatives have successfully characterized the rotational barriers and conformer ratios. researchgate.net

Rotation around the N-Cα bond: This influences the orientation of the ester group relative to the ureido moiety.

Rotation around the Cα-C(O) bond of the ester group.

Computational analyses of N-acylglycine thiol esters have indicated a preference for an intramolecularly hydrogen-bonded C5 conformation in non-polar solvents, forming a five-membered ring. documentsdelivered.com It is plausible that this compound could adopt a similar conformation, where the N-H proton of the urea group forms a hydrogen bond with the carbonyl oxygen of the ester. The relative energies of these different conformers would determine their population distribution at a given temperature.

Table 1: Conformational Preferences in Related Ureido Compounds

Compound FamilyPredominant ConformationComputational/Experimental MethodReference
N,N'-Diphenylureastrans,transX-ray, NMR, DFT nih.gov
N-Acylglycine Thiol EstersIntramolecularly H-bonded C5FT-IR documentsdelivered.com
Ureidopyrimidine DerivativesEquilibrium between two major conformersNMR, Computational Analysis researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, MS)

Computational chemistry provides invaluable tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic environments.

Calculation of ¹⁵N NMR Chemical Shifts and Coupling Constants

The isotopic labeling with ¹⁵N makes this nucleus a sensitive probe for its local electronic environment. Theoretical calculations of ¹⁵N NMR chemical shifts are instrumental in interpreting experimental spectra. These calculations are typically performed using DFT methods.

The chemical shift of the ¹⁵N-labeled nitrogen in this compound is expected to fall within the general range for ureas and carbamates, which is approximately 60 to 130 ppm relative to a standard like liquid ammonia (B1221849). The precise chemical shift is influenced by several factors, including:

Hybridization and Bonding: The sp²-like hybridization of the urea nitrogen atoms due to resonance.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic shielding around the nitrogen nucleus, leading to shifts in the observed chemical shift. acs.org

Conformation: Different conformers can exhibit distinct ¹⁵N chemical shifts, and the observed spectrum may represent a population-weighted average.

While direct calculated values for this compound are not available, studies on other nitrogen-containing heterocycles have shown good agreement between theoretically calculated and experimentally measured ¹⁵N chemical shifts. nih.gov

Table 2: General ¹⁵N Chemical Shift Ranges for Related Functional Groups

Functional GroupChemical Shift Range (ppm, relative to NH₃)
Primary Aliphatic Amines0 to 60
Ureas, Carbamates, Lactams60 to 130
Primary Amides110 to 120
Secondary Amides110 to 160

(Data compiled from general knowledge and publicly available chemical shift tables)

One-bond ¹⁵N-¹H coupling constants are also valuable parameters. For related urethanes, these coupling constants are sensitive to the solvent and are typically larger than those found in amides and ureas. nih.gov

Vibrational Frequency Analysis and Mode Assignments

Theoretical vibrational frequency analysis, usually performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)), calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.gov This allows for the prediction of its infrared (IR) and Raman spectra.

For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands for its functional groups. The assignment of these bands to specific vibrational modes (e.g., stretching, bending) is aided by visualizing the atomic motions associated with each calculated frequency.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
N-H (Urea)Stretching3170 - 3500The presence of two N-H groups would likely result in two distinct stretching bands.
C=O (Ester)Stretching~1745The position is sensitive to conjugation and local environment.
C=O (Urea)Stretching (Amide I band)~1665A strong absorption characteristic of the ureido group.
N-H (Urea)Bending (Amide II band)~1530Involves N-H bending and C-N stretching.
C-O (Ester)Stretching1000 - 1300Typically two bands associated with the C-O-C linkage.

(Data based on typical values for amides and esters) libretexts.org

Differences in the calculated vibrational frequencies between different conformers can help in identifying the most likely structure present in an experimental sample. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can elucidate the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. This provides insight into reaction kinetics and thermodynamics.

A key reaction involving the ureido group is its formation. Studies on the ureido functionalization of amines using urea have shown that the reaction likely proceeds through an isocyanic acid intermediate, which is formed from the decomposition of urea. nih.gov This is considered the rate-limiting step. The subsequent reaction of the isocyanic acid with an amine (or in this case, the amino group of ethyl aminoacetate) leads to the final ureido product.

Computational modeling of this process for this compound would involve:

Modeling the decomposition of urea to form isocyanic acid (HN=C=O) and ammonia.

Modeling the nucleophilic attack of the nitrogen atom of ethyl aminoacetate on the carbonyl carbon of isocyanic acid.

Locating the transition state for this nucleophilic addition step. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.

Calculating the reaction energy profile , which maps the energy changes as the reactants are converted to products through the transition state.

Furthermore, computational methods can be used to study the rotational barriers around the C-N bonds of the ureido group. Ab initio calculations on aminopyrimidines have been used to determine the energy barriers for internal rotation and inversion of the amino group, which are analogous to the conformational changes in the ureido moiety. nih.gov Such calculations would provide the activation energies for the interconversion between different conformers of this compound.

Potential Energy Surface Mapping for Key Transformations

The reactivity of this compound is dictated by the functional groups it contains: a urea moiety and an ethyl ester. Key transformations would likely involve the hydrolysis of these groups. Potential energy surface (PES) mapping using quantum mechanical methods is a powerful tool to elucidate the mechanisms of such reactions by identifying transition states and intermediates and determining activation barriers.

For the urea portion, hydrolysis can proceed through different pathways. Computational studies on urea hydrolysis have shown that the reaction can be catalyzed by acid or base, or proceed neutrally, with the dominant pathway being dependent on pH. researchgate.net Theoretical calculations, often employing density functional theory (DFT) or high-level ab initio methods like Møller-Plesset perturbation theory (MP2), can map out the energy profiles for these different routes. For instance, a study on the hydrolysis of urea and tetramethylurea using first-principles electronic structure theory helped to determine the dominant neutral hydrolysis pathway and calculate the associated free energy barriers. researchgate.net

Similarly, the ester group can undergo hydrolysis. Theoretical investigations into the acid-catalyzed hydrolysis of simple esters like methyl acetate (B1210297) have utilized computational methods to compare different proposed mechanisms, such as the AAC2 and AAL2 pathways. colab.ws These studies often require the explicit inclusion of solvent molecules in the computational model to accurately represent the reaction environment and obtain realistic energy barriers. colab.ws

A hypothetical key transformation for this compound could be an intramolecular cyclization to form a hydantoin (B18101) derivative, a reaction common for related N-acylamino acid esters. nih.gov Mapping the PES for such a reaction would involve locating the transition state for the nucleophilic attack of the urea nitrogen onto the ester carbonyl carbon and any subsequent intermediates. The table below outlines hypothetical key transformations and the computational methods that could be used to study their potential energy surfaces.

TransformationPotential ReactantsPotential ProductsComputational Methods for PES Mapping
Urea HydrolysisThis compound, H₂OEthyl 2-aminoacetate, CO₂, ¹⁵NH₃DFT (e.g., B3LYP, M06-2X), MP2 with a suitable basis set (e.g., 6-311++G(d,p)) and a solvent model.
Ester HydrolysisThis compound, H₂O2-(Carbamoyl(15N)amino)acetic acid, Ethanol (B145695)DFT, MP2, with explicit solvent molecules often included in the calculation of the transition state.
Intramolecular CyclizationThis compoundA hydantoin derivative, EthanolDFT or MP2 to locate the cyclization transition state and any intermediates.

Computational Studies of Isotope Effects

The presence of the ¹⁵N label in this compound makes it an ideal candidate for studying kinetic isotope effects (KIEs) for reactions involving the urea moiety. Computational methods can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the light (¹⁴N) and heavy (¹⁵N) isotopologues. The KIE is then determined from the differences in the zero-point vibrational energies (ZPVE) and other vibrational contributions.

For a reaction involving the cleavage of a C-N bond in the urea group, a primary ¹⁵N KIE would be expected. The magnitude of the calculated KIE can provide detailed information about the transition state structure. For example, a large KIE would suggest that the C-N bond is significantly weakened in the transition state. Computational studies on enzymatic reactions, such as the hydrolysis of glutamine catalyzed by carbamyl phosphate (B84403) synthetase, have successfully used ¹⁵N isotope effects to provide evidence for a tetrahedral intermediate in the mechanism. nih.gov

The table below summarizes the types of ¹⁵N KIEs that could be computationally studied for reactions of this compound and the insights they could provide.

Reaction TypeType of ¹⁵N KIEComputational ApproachPotential Insights
Urea HydrolysisPrimaryCalculation of vibrational frequencies of reactant and transition state for both ¹⁴N and ¹⁵N isotopologues using DFT.Information on the degree of C-N bond breaking in the transition state.
Intramolecular CyclizationPrimaryCalculation of vibrational frequencies for the reactant and the cyclization transition state for both isotopologues.Elucidation of the transition state structure for the cyclization reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the molecule flexes and folds and how it forms hydrogen bonds and other non-covalent interactions with the solvent.

For this compound, MD simulations could reveal the preferred dihedral angles of the backbone, the propensity for intramolecular hydrogen bonding between the urea and ester groups, and the solvation structure around the molecule. Such studies are commonly performed on peptides and peptidomimetics to understand their conformational dynamics. nih.gov For instance, MD simulations have been used to study the conformational preferences of dipeptides in aqueous solution. rsc.orgacs.org

The following table outlines the key aspects of conformational flexibility and interactions of this compound that can be studied using molecular dynamics simulations.

Aspect of StudySimulation DetailsExpected Outcomes
Conformational PreferencesMD simulation in a box of explicit solvent (e.g., water) using a suitable force field (e.g., AMBER, CHARMM).Identification of low-energy conformers, Ramachandran-like plots for backbone dihedral angles, and populations of different conformational states.
Intramolecular Hydrogen BondingAnalysis of hydrogen bond formation and lifetime between the urea N-H protons and the ester carbonyl oxygen during the MD trajectory.Assessment of the stability of folded or compact conformations.
Solvation StructureCalculation of radial distribution functions (RDFs) for solvent molecules around the different functional groups of the molecule.Understanding of how the molecule interacts with and is stabilized by the solvent.

Docking Studies and Molecular Recognition with Biological Targets (if applicable to derivatives)

While there are no known direct biological targets for this compound itself, its structural motifs, particularly the urea and amino acid ester components, are present in many biologically active molecules. Derivatives of this compound could potentially be designed to interact with specific biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein).

Docking studies are crucial in drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. For example, urea derivatives have been investigated as potential antimicrobial agents, and molecular docking has been used to study their binding to bacterial enzymes.

Derivatives of this compound could be designed to target enzymes where the urea moiety can form key hydrogen bonding interactions within the active site. For instance, urease inhibitors often contain a urea or a related functional group that mimics the substrate. Docking studies of such derivatives into the active site of urease could help in the design of potent inhibitors.

The table below provides hypothetical examples of biological targets for derivatives of this compound and the role of docking studies in their investigation.

Hypothetical Derivative ClassPotential Biological TargetRole of Docking Studies
Ureido-peptidomimetic derivativesProteases, UreaseTo predict binding modes and affinities, and to guide the design of more potent and selective inhibitors.
Carbamate-based derivativesAcetylcholinesterase, other esterasesTo understand structure-activity relationships and to identify key interactions for inhibitor binding.

Derivatization and Analog Development for Specialized Applications

Synthesis of Amide and Peptide Analogues from the Ester Functionality

The ethyl ester group of ethyl 2-(carbamoyl(¹⁵N)amino)acetate serves as a versatile precursor for the synthesis of a wide array of amide and peptide analogues. This transformation is fundamental in medicinal chemistry and drug discovery for enhancing biological activity, modulating pharmacokinetic properties, and improving metabolic stability.

The most direct method for converting the ethyl ester to an amide is through aminolysis , which involves the reaction of the ester with a primary or secondary amine. This reaction can often be carried out by heating the ester with the desired amine, sometimes in the presence of a suitable solvent. For less reactive amines, the process can be facilitated by catalysts. For instance, metal catalysts such as those based on iron(III) chloride or indium triiodide have been shown to effectively promote the direct amidation of esters under mild conditions. acs.org Another approach involves the use of ammonium (B1175870) formate, which upon heating with the ester can yield the corresponding primary amide. capes.gov.br

A more sophisticated application of this reactivity is in the synthesis of peptide analogues . The ethyl ester can act as the C-terminal residue in a peptide chain, allowing for the formation of a peptide bond with the N-terminus of another amino acid or peptide fragment. This process, known as peptide coupling , is a cornerstone of peptide synthesis. acs.org To achieve efficient and selective peptide bond formation while minimizing side reactions like racemization, a variety of coupling reagents have been developed. thermofisher.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. nih.gov Other classes of highly effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU). nih.gov The synthesis can be performed in solution (solution-phase peptide synthesis) or on a solid support (solid-phase peptide synthesis, SPPS), the latter being particularly advantageous for the stepwise assembly of longer peptide chains. acs.org

In a typical solution-phase synthesis, the ethyl 2-(carbamoyl(¹⁵N)amino)acetate would be coupled with an N-protected amino acid in the presence of a coupling reagent and a base. Following the coupling, the protecting group on the newly added amino acid would be removed, allowing for the next coupling cycle. The ¹⁵N label within the carbamoyl (B1232498) group of the starting molecule provides a valuable tool for tracking the resulting peptide in biological assays or for structural studies using NMR spectroscopy.

Amine/Amino Acid DerivativeCoupling MethodResulting AnaloguePotential Application
Ammonia (B1221849)Direct aminolysis with heating2-(Carbamoyl(¹⁵N)amino)acetamideBuilding block for further synthesis
Alkylamine (e.g., methylamine)Catalytic amidation (e.g., with FeCl₃)N-Alkyl-2-(carbamoyl(¹⁵N)amino)acetamideModulating solubility and lipophilicity
N-Protected AlaninePeptide coupling (e.g., EDC/HOBt)N-Protected-Alanyl-ethyl 2-(carbamoyl(¹⁵N)amino)acetateDipeptide analogue for biological screening
Glycine (B1666218) ethyl esterPeptide coupling (e.g., PyBOP)Dipeptide with C-terminal ethyl esterPrecursor for longer peptide synthesis

Chemical Modifications of the Carbamoyl Group

The carbamoyl group, -NH-C(O)-NH₂, is a critical feature of ethyl 2-(carbamoyl(¹⁵N)amino)acetate, offering opportunities for structural diversification that can significantly impact the molecule's biological activity and physical properties. Modifications can be targeted at either the internal or the terminal nitrogen atom.

One common modification is the alkylation or acylation of the terminal -NH₂ group . Direct N-alkylation of ureas can be challenging due to the potential for O-alkylation as a competing reaction. nih.gov However, under specific conditions, such as using a strong base and an alkylating agent in a phase-transfer catalysis setup, N-alkylation can be achieved. nih.gov A more controlled approach often involves a multi-step synthesis where a substituted amine is used in the initial formation of the urea (B33335).

Acylation of the terminal nitrogen to form N-acylureas is a more straightforward transformation. This can be accomplished by reacting the carbamoyl group with an acylating agent like an acid chloride or anhydride (B1165640) under basic conditions. nih.gov N-acylureas are a class of compounds with diverse biological activities, including use as insecticides and pharmaceuticals. researchgate.net

Another significant avenue for modification is the use of the carbamoyl group in cyclization reactions to form various nitrogen-containing heterocycles. acs.orgcapes.gov.brrsc.org Ureas are versatile building blocks in heterocyclic synthesis. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings, such as pyrimidines or hydantoins, which are common scaffolds in medicinal chemistry. capes.gov.br The specific reaction conditions and the choice of the reacting partner determine the structure of the resulting heterocyclic system.

The internal nitrogen of the carbamoyl group can also be a target for modification, although it is generally less reactive than the terminal amine. Modifications at this position can influence the conformational properties of the molecule. nih.gov

ReagentReaction TypeResulting StructurePotential Utility
Alkyl halide (e.g., methyl iodide)N-AlkylationN-alkyl-N'-(ethoxycarbonylmethyl)ureaIncreased lipophilicity, altered hydrogen bonding
Acetyl chlorideN-AcylationN-acetyl-N'-(ethoxycarbonylmethyl)ureaIntroduction of a new pharmacophore, precursor for further derivatization
1,3-DiketoneCondensation/CyclizationPyrimidinone derivativeBiologically active heterocyclic scaffold
Phosgene equivalent (e.g., CDI)Reaction with another amineUnsymmetrical urea derivativeFine-tuning of receptor binding interactions

Introduction of Additional Functionalities onto the Aminoacetate Scaffold

The aminoacetate backbone of ethyl 2-(carbamoyl(¹⁵N)amino)acetate provides a scaffold that can be further functionalized to introduce a wide range of chemical groups, thereby modulating the molecule's properties for specific applications. A key target for such modifications is the α-carbon of the glycine moiety.

Recent advances in C-H functionalization have enabled the direct introduction of substituents at the α-position of glycine derivatives. nih.govrsc.orgnih.gov These methods often employ photoredox or transition-metal catalysis to generate a reactive intermediate at the α-carbon, which can then be coupled with various nucleophiles or radical precursors. For example, copper-catalyzed reactions can be used to introduce aryl, vinyl, alkynyl, or indolyl groups at the α-carbon of glycine amides and esters. nih.gov Visible-light-driven approaches have also been developed for the α-alkylation of glycine derivatives with a broad scope of alkyl radical precursors. acs.org

These C-H functionalization strategies offer a powerful tool for creating a library of analogues of ethyl 2-(carbamoyl(¹⁵N)amino)acetate with diverse side chains, mimicking the structures of other α-amino acids. This is particularly valuable for developing probes that can target specific biological processes or for creating building blocks for the synthesis of complex peptides and peptidomimetics. rsc.org

Beyond C-H functionalization, the amino group of the aminoacetate scaffold, if deprotected from the carbamoyl moiety, would offer another site for derivatization. Standard amine chemistry, such as alkylation, acylation, and sulfonylation, could be employed to attach a wide variety of functional groups.

Functional Group to IntroduceMethodResulting ScaffoldPotential Advantage
Aryl group (e.g., phenyl)Copper-catalyzed α-arylationα-Aryl-2-(carbamoyl(¹⁵N)amino)acetateIntroduction of aromatic interactions for binding
Alkyl group (e.g., isobutyl)Photoredox-mediated α-alkylationα-Alkyl-2-(carbamoyl(¹⁵N)amino)acetateMimicking natural amino acid side chains (e.g., leucine)
Alkyne groupCopper-catalyzed α-alkynylationα-Alkynyl-2-(carbamoyl(¹⁵N)amino)acetateHandle for "click" chemistry modifications
FluorophoreAcylation of the amino group (after deprotection)N-Fluorophore-aminoacetate derivativeFluorescent labeling for imaging applications

Design and Synthesis of Photoactivatable or Fluorogenic Probes Incorporating the ¹⁵N Label

The incorporation of a ¹⁵N label makes ethyl 2-(carbamoyl(¹⁵N)amino)acetate an excellent starting point for the design and synthesis of advanced molecular probes, such as photoactivatable and fluorogenic probes. These tools are invaluable for studying biological processes with high spatial and temporal resolution.

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a specific analyte or enzyme. A common design strategy involves "caging" a fluorophore with a chemical group that quenches its fluorescence. This caging group is designed to be cleaved by a specific trigger, thereby releasing the fluorophore and "turning on" the fluorescence. The carbamate (B1207046) or urea functionality in the target molecule is particularly well-suited for this purpose. For instance, a fluorophore can be attached to the carbamoyl nitrogen in such a way that its fluorescence is quenched. Enzymatic cleavage of the carbamate can then lead to a self-immolative cascade that releases the free fluorophore. capes.gov.brnih.govnih.gov Near-infrared (NIR) fluorogenic probes based on a heptamethine cyanine (B1664457) scaffold linked via a cleavable carbamate have been developed, offering high turn-on ratios for in vivo imaging. capes.gov.brnih.govnih.gov

Photoactivatable probes , also known as "caged" compounds, contain a photolabile protecting group that masks the activity of the molecule. nih.gov Upon irradiation with light of a specific wavelength, this protecting group is cleaved, releasing the active molecule at a precise time and location. nih.gov Common photolabile groups include o-nitrobenzyl derivatives. nih.gov In the context of ethyl 2-(carbamoyl(¹⁵N)amino)acetate, a photoactivatable probe could be designed by attaching a photolabile group to one of the nitrogen atoms of the carbamoyl moiety or to another functional part of the molecule. This would allow for the light-controlled release of the ¹⁵N-labeled compound or a derivative thereof.

The ¹⁵N label in these probes serves as a crucial analytical handle. While fluorescence provides information on the location and activity of the probe, the ¹⁵N label allows for orthogonal detection and quantification using mass spectrometry. nih.gov This is particularly useful for validating probe targets and for studying the downstream metabolic fate of the probe after its activation. Furthermore, for probes that interact with larger biomolecules like proteins, ¹⁵N-edited NMR spectroscopy can provide detailed structural information about the binding site. protein-nmr.org.ukrsc.org

The synthesis of such probes would involve coupling the core structure of ethyl 2-(carbamoyl(¹⁵N)amino)acetate with a suitable fluorophore or photolabile group. For example, a fluorophore with a reactive isocyanate group could be reacted with the aminoacetate nitrogen (assuming prior removal of the carbamoyl group) to form a fluorescently labeled urea. Alternatively, a fluorophore containing a carboxylic acid could be coupled to the amino group using standard peptide coupling methods.

Probe TypeDesign StrategySynthetic ApproachRole of ¹⁵N Label
Fluorogenic ProbeAttaching a fluorophore to the carbamoyl group via a cleavable linker.Reaction with a fluorophore-isocyanate or fluorophore-acid chloride.Mass spectrometric quantification of probe activation and metabolic fate.
Photoactivatable ProbeIncorporating a photolabile "caging" group (e.g., o-nitrobenzyl) on the carbamoyl nitrogen.Alkylation of the carbamoyl nitrogen with a photolabile halide.Tracking the photoreleased molecule in complex mixtures.
Dual-Function ProbeCombining a fluorophore and a photo-releasable moiety.Multi-step synthesis involving coupling of both functional units.NMR studies of the probe's interaction with biomolecular targets.

Incorporation into Larger Molecular Architectures and Polymeric Systems

The functional groups of ethyl 2-(carbamoyl(¹⁵N)amino)acetate also permit its incorporation into larger, more complex structures such as macromolecules and polymers. This can be used to create materials with novel properties or to develop sophisticated drug delivery systems.

One approach is to use the molecule as a building block in polymer synthesis . If the ethyl ester is first converted to a carboxylic acid, the resulting molecule possesses both an amine-like functionality (the carbamoyl group) and a carboxylic acid, making it a suitable monomer for the synthesis of polyamides or other condensation polymers. The polymerization could be designed to occur through the carbamoyl group's nitrogens and the carboxylic acid, leading to a polymer with the ¹⁵N label regularly spaced along the backbone.

Alternatively, the molecule can be grafted onto existing polymers. For example, a polymer with reactive side chains (e.g., carboxylic acid groups or activated esters) could be reacted with the amino group of a deprotected aminoacetate derivative. This would result in a polymer decorated with ¹⁵N-labeled carbamoyl side chains. Such polymers could be used as traceable drug carriers or as materials for studying polymer degradation and metabolism.

The molecule can also be incorporated into dendrimers or other well-defined macromolecular architectures . The bifunctional nature of the deprotected aminoacetate core (amine and ester/acid) allows it to be used as a branching unit or as a surface group in dendrimer synthesis. The ¹⁵N label would provide a convenient way to determine the number of incorporated units and to study the behavior of the dendrimer in biological systems.

Furthermore, the principles of solid-phase synthesis can be applied to build larger structures. The aminoacetate can be anchored to a resin via its ester or a derivatized carbamoyl group, and then other building blocks can be sequentially added. This approach allows for the controlled synthesis of complex, sequence-defined oligomers and polymers incorporating the ¹⁵N-labeled unit at specific positions.

The ¹⁵N label in these polymeric and macromolecular systems is invaluable for characterization and for tracking their fate in various applications. For instance, in drug delivery, the ¹⁵N label can be used to monitor the release of the polymer or its degradation products using mass spectrometry. In materials science, solid-state NMR of ¹⁵N-labeled polymers can provide insights into their structure and dynamics.

Applications in Chemical Biology and Advanced Materials Research

Use as a Building Block in Synthetic Methodologies for Nitrogen-Containing Compounds

The fundamental utility of ethyl 2-(carbamoyl(¹⁵N)amino)acetate lies in its function as a labeled building block in organic synthesis. Its structure provides a core glycine (B1666218) unit with a protected amino group containing a ¹⁵N label. This allows for the precise introduction of an isotopic marker into larger, more complex molecules.

In synthetic chemistry, heterocyclic compounds, which form the backbone of many pharmaceuticals and natural products, are a primary target. msesupplies.comsigmaaldrich.com Research has demonstrated that ¹⁵N-labeled glycine can be a key precursor in the synthesis of ¹⁵N-labeled heterocycles. nih.gov One reported method involves a nitrogen replacement process where the ¹⁵N atom from a glycine derivative is directly incorporated into anilines, leading to the formation of various ¹⁵N-labeled aromatic heterocycles. nih.gov This strategy highlights how a simple labeled precursor can be used to construct complex ring systems.

Furthermore, in the realm of peptide science, amino acid derivatives are the fundamental units for building peptides. peptide.com The labeled glycine backbone of ethyl 2-(carbamoyl(¹⁵N)amino)acetate makes it an ideal candidate for incorporation into peptide sequences via solid-phase or solution-phase synthesis. This enables the creation of peptides with a ¹⁵N label at a specific glycine or glycine-derived residue, which is invaluable for subsequent structural and functional studies. peptide.com

Development of Chemical Probes for Mechanistic Enzymology

The ¹⁵N label within ethyl 2-(carbamoyl(¹⁵N)amino)acetate transforms it from a simple synthetic unit into a sophisticated probe for investigating the detailed mechanisms of enzyme action.

Isotope-Edited IR/Raman Studies of Enzyme-Substrate Interactions

Isotope-edited infrared (IR) and Raman spectroscopy are powerful techniques for studying the structural and dynamic properties of proteins and their substrates with site-specific resolution. nih.govresearchgate.net The frequency of a specific molecular vibration is dependent on the masses of the atoms involved. By replacing a ¹⁴N atom with a heavier ¹⁵N atom, the frequency of vibrations involving that nitrogen, such as N-H stretching or bending, will shift to a lower wavenumber. nih.gov

¹⁵N NMR Probes for Protein-Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying protein-ligand interactions at atomic resolution. azolifesciences.com The ¹⁵N nucleus is NMR-active (spin ½), and its chemical shift is exquisitely sensitive to its local electronic environment. nih.govresearchgate.net

One of the most common methods is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.govprotein-nmr.org.uk In a typical experiment, a ¹⁵N-labeled protein is studied, and the addition of an unlabeled ligand (a small molecule) causes perturbations in the chemical shifts of the protein's amide ¹H and ¹⁵N atoms at the binding site. azolifesciences.comnih.gov Conversely, a ligand synthesized from a ¹⁵N-labeled building block like ethyl 2-(carbamoyl(¹⁵N)amino)acetate can be used to probe an unlabeled protein. nih.gov Upon binding, the ¹⁵N signal of the ligand will experience a chemical shift change, confirming the interaction and providing data to help map the binding interface. This approach is particularly valuable as it directly reports on the state of the small molecule. nih.govnih.gov

ApplicationTechniqueInformation Gained
Enzyme-Substrate Interactions Isotope-Edited IR/Raman SpectroscopySite-specific vibrational changes, hydrogen bonding environment, conformational changes upon binding.
Protein-Ligand Binding ¹⁵N NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC)Binding confirmation, mapping of interaction sites, determination of binding affinity (Kd), structural changes. nih.gov

Precursor for the Synthesis of Nitrogen-Rich Heterocycles or Natural Product Cores

The ability to construct complex molecular scaffolds from simple, labeled starting materials is a significant goal in synthetic chemistry. Ethyl 2-(carbamoyl(¹⁵N)amino)acetate, as a source of ¹⁵N-labeled glycine, is an excellent precursor for building nitrogen-containing heterocycles and the core structures of natural products. nih.govscielo.br

Research has detailed efficient synthetic routes to ¹⁵N-labeled pre-queuosine base derivatives, a natural product involved in the modification of tRNA. nih.gov These syntheses utilized cost-effective ¹⁵N sources to create the pyrrolo[2,3-d]pyrimidine ring system, demonstrating how specific nitrogen atoms can be incorporated into complex heterocyclic frameworks. nih.gov Such labeled natural products are essential for advanced NMR studies to explore their binding processes to biological targets like RNA. nih.gov This highlights a powerful strategy: using a simple labeled molecule to build a complex, biologically relevant probe.

Role in Tracing Nitrogen Metabolism in Model Systems (e.g., cell cultures, isolated enzymes, in vitro systems)

Stable isotope tracing is a well-established method for mapping and quantifying metabolic pathways in living systems. nih.govwikipedia.org By introducing a nutrient labeled with a stable isotope, researchers can follow the path of that isotope as it is incorporated into various downstream metabolites.

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate, as a derivative of the amino acid glycine, is an ideal tracer for studying nitrogen metabolism. nih.govnih.gov In model systems like cell cultures, the ¹⁵N-labeled glycine moiety can be taken up by cells and incorporated into numerous metabolic pathways. nih.govresearchgate.net These include:

Protein Synthesis: The rate of new protein synthesis can be measured by monitoring the incorporation of the ¹⁵N label into the total protein pool or specific proteins. nih.govresearchgate.net

Amino Acid Metabolism: The metabolic fate of glycine can be tracked as it is converted into other amino acids or metabolites. nih.gov

Nucleotide Synthesis: Glycine is a key precursor in the de novo synthesis of purines (adenine and guanine). Tracing the ¹⁵N label allows for the study of this fundamental pathway.

The analysis is typically performed using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govucdavis.edu By measuring the mass shift in metabolites due to the presence of the ¹⁵N atom, researchers can identify and quantify the flux through different nitrogen-dependent metabolic routes. nih.govnih.gov This approach has been successfully applied in various organisms, from bacteria and algae to rats, to gain insights into the dynamics of the proteome and nitrogen metabolism. nih.govresearchgate.netnih.gov

Development of ¹⁵N-Labeled Standards for Analytical Quantification Methodologies

One of the most critical applications of compounds like ethyl 2-(carbamoyl(¹⁵N)amino)acetate is in the development of standards for highly accurate and precise quantitative analysis. Specifically, it is used to create internal standards for isotope dilution mass spectrometry (ID-MS). wikipedia.orgosti.gov

ID-MS is considered a gold-standard quantification technique. rsc.org The principle involves adding a known amount of a stable isotope-labeled version of the analyte (the "standard") to a sample. osti.govnih.gov This labeled standard is chemically identical to the native, unlabeled analyte and thus behaves identically during sample extraction, purification, and ionization in the mass spectrometer. nist.gov

Because the mass spectrometer can distinguish between the light (e.g., ¹⁴N) and heavy (¹⁵N) versions of the molecule, the ratio of their signals can be measured with high precision. Since the amount of added heavy standard is known, this ratio allows for the exact calculation of the amount of the native analyte in the original sample, correcting for any sample loss during preparation. nih.govnist.gov

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate can be used to synthesize ¹⁵N-labeled peptides, metabolites, or other target molecules that are then used as these internal standards in quantitative proteomics and metabolomics assays. nist.govnih.gov This enables the accurate measurement of protein or metabolite expression levels, which is crucial for biomarker discovery and understanding disease states. researchgate.netnih.gov

Analytical ApplicationTechniqueRole of ¹⁵N-labeled CompoundPurpose
Quantitative Proteomics/Metabolomics Isotope Dilution Mass Spectrometry (ID-MS)Serves as a precursor to synthesize a heavy-isotope labeled internal standard.Enables precise and accurate quantification of the corresponding unlabeled analyte in a complex biological sample by correcting for sample loss. nih.govnih.gov
Metabolic Flux Analysis GC-MS or LC-MSActs as a tracer introduced into a biological system.Allows for the tracking and quantification of nitrogen flow through various metabolic pathways. nih.govwikipedia.org

Advanced Analytical Methodologies for ¹⁵n Labeled Compounds

Chromatographic Separation Techniques (HPLC, GC) for Purity and Isotopic Integrity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the chemical purity and isotopic integrity of ethyl 2-(carbamoyl(¹⁵N)amino)acetate. These techniques separate the target compound from any unlabeled precursors, synthetic byproducts, or degradants, allowing for accurate characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like ethyl 2-(carbamoyl(¹⁵N)amino)acetate. Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase with a polar mobile phase (e.g., a gradient of water and acetonitrile), is a common approach. Detection is typically achieved using a UV detector, if the molecule possesses a suitable chromophore, or more universally with a mass spectrometer (LC-MS). When coupled with mass spectrometry, HPLC can simultaneously provide information on both purity and the mass difference between the ¹⁵N-labeled compound and its natural abundance (¹⁴N) counterpart, confirming isotopic incorporation. ckisotopes.com For quantitative analysis of proteins produced using ¹⁵N-labeled precursors, purification steps often involve techniques like anion-exchange chromatography followed by HPLC. nist.govnih.gov

Gas Chromatography (GC): For GC analysis, which requires volatile analytes, ethyl 2-(carbamoyl(¹⁵N)amino)acetate would likely need to undergo a derivatization step to increase its volatility. nih.govnih.gov Common derivatization agents for molecules with amino and carboxyl groups include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov Once derivatized, the compound can be separated on a capillary column and detected by a mass spectrometer (GC-MS). GC-MS is a powerful technique for assessing isotopic enrichment, providing precise measurements of the ratio between the ¹⁵N-labeled and unlabeled species. nih.govnih.gov The technique can be highly sensitive, especially when coupled with combustion/isotope ratio mass spectrometry (GC/C/IRMS), which offers detailed insights into the isotopic composition of amino acids and other metabolites. nih.govucdavis.edu

Table 1: Illustrative Chromatographic Conditions for Analyzing Amino Acid Derivatives This table presents example parameters and is not specific to the title compound.

ParameterHPLC ExampleGC-MS Example (for Derivatized Amino Acids)
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Capillary Column (e.g., Agilent DB-35, 60 m x 0.32 mm ID) ucdavis.edu
Mobile Phase/Carrier GasGradient of Acetonitrile (B52724) and Water with 0.1% Formic AcidHelium at a constant flow rate (e.g., 2 mL/min) ucdavis.edu
DetectionMass Spectrometry (ESI-MS)Mass Spectrometry (EI-MS) nih.gov
Temperature ProgramIsothermal (e.g., 40 °C)Temperature gradient (e.g., 70°C to 255°C) ucdavis.edu
DerivatizationNot typically requiredRequired (e.g., N-acetyl methyl esters ucdavis.edu or TBDMS derivatives nih.gov)

Quantitative Analysis of ¹⁵N Enrichment

Quantifying the degree of ¹⁵N enrichment is critical for the effective use of ethyl 2-(carbamoyl(¹⁵N)amino)acetate in tracer studies. This involves determining the percentage of molecules that contain the ¹⁵N isotope at the specified position.

Quantitative ¹⁵N NMR Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful, non-destructive technique for both structural confirmation and quantitative analysis of ¹⁵N-labeled compounds. ncsu.edu Unlike the more abundant ¹⁴N isotope, which has a quadrupole moment that leads to broad signals, the spin-1/2 nucleus of ¹⁵N yields sharp NMR signals, allowing for high-resolution analysis. wikipedia.orghuji.ac.il

For ethyl 2-(carbamoyl(¹⁵N)amino)acetate, ¹⁵N NMR can unequivocally confirm that the isotopic label is located on the carbamoyl (B1232498) nitrogen. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, providing structural information. ncsu.eduwikipedia.org Quantitatively, the enrichment level can be determined by comparing the integral of the ¹⁵N signal from the labeled sample to that of a known concentration of a standard. However, the low natural abundance and low magnetogyric ratio of ¹⁵N make the technique inherently insensitive, often requiring long acquisition times or high sample concentrations. huji.ac.ilnih.gov

Table 2: Typical Chemical Shift (δ) Ranges for Common Nitrogen-Containing Functional Groups Referenced against liquid ammonia (B1221849) (NH₃) at 0 ppm.

Functional GroupTypical ¹⁵N Chemical Shift Range (ppm)
Amides100 - 150
Amines (Aliphatic)0 - 60
Nitriles250 - 280
Nitro Compounds350 - 400
Azides (Terminal N)170 - 220
Azides (Central N)300 - 330

Note: The IUPAC standard is CH₃NO₂, and chemical shifts referenced with NH₃ are 380.5 ppm upfield from it. wikipedia.org

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the accurate quantification of compounds and their isotopic enrichment. rsc.org The technique involves adding a known amount of an isotopically labeled standard (in this case, the ¹⁵N-labeled compound) to a sample containing the unlabeled analyte. nih.gov After homogenization, the mixture is analyzed by a mass spectrometer (often coupled with GC or HPLC).

The concentration of the analyte in the original sample is determined by measuring the altered isotope ratio of the mixture. Because the method relies on the ratio of isotopic masses, it is less susceptible to variations in sample preparation, matrix effects, or instrument response, leading to highly precise and accurate results. nih.govnih.gov For instance, a method for determining ¹⁵N enrichment in allantoin (B1664786) and uric acid using GC/MS reported coefficients of variation for isotope ratio measurements as low as 0.2%. nih.gov This makes IDMS a gold standard for quantifying the concentration of ethyl 2-(carbamoyl(¹⁵N)amino)acetate in various matrices.

Bioanalytical Applications (e.g., tracking ¹⁵N in cell lysates or enzyme assays)

A primary application of ethyl 2-(carbamoyl(¹⁵N)amino)acetate is its use as a tracer in metabolic studies. alfa-chemistry.com By introducing the ¹⁵N label into a biological system, researchers can track its incorporation into various biomolecules, elucidating metabolic pathways. nih.govwikipedia.org

Tracking in Cell Lysates: When cells are cultured in a medium containing ethyl 2-(carbamoyl(¹⁵N)amino)acetate, the ¹⁵N atom can be incorporated into downstream metabolites. After incubation, the cells are lysed, and the lysate is analyzed, typically by LC-MS or GC-MS. By monitoring for the appearance of ¹⁵N in other molecules, such as amino acids or nucleotides, it is possible to trace the metabolic fate of the carbamoyl group. alfa-chemistry.comnih.gov This approach allows for the direct investigation of nitrogen flow and the dynamics of metabolic networks. nih.gov

Enzyme Assays: The compound can also be used as a substrate in enzyme assays to study the kinetics and mechanisms of specific enzymes. For example, if an enzyme catalyzes a reaction involving the transfer or modification of the carbamoyl group, the progress of the reaction can be monitored by measuring the formation of the ¹⁵N-labeled product over time. nih.gov This can be achieved by taking aliquots from the reaction mixture at different time points and analyzing them by mass spectrometry. This method provides direct evidence of enzyme activity and can be used to determine key kinetic parameters. iaea.org

Development of Novel Detection Methods for ¹⁵N-Containing Metabolites or Derivatives

The pursuit of greater sensitivity and more comprehensive metabolic information drives the development of new analytical techniques for ¹⁵N-labeled compounds.

One significant advancement is the coupling of chromatographic separation with more sophisticated mass spectrometry techniques. Tandem mass spectrometry (MS/MS) can be used to fragment ¹⁵N-labeled metabolites after they have been separated and ionized. The resulting fragmentation patterns can help to pinpoint the exact location of the ¹⁵N atom within a larger molecule, which is crucial for distinguishing between different metabolic pathways. acs.org

Another powerful approach is the use of Gas Chromatography-Chemical Reaction Interface/Mass Spectrometry (CRIMS). In this technique, analytes eluting from the GC are converted into small, simple molecules (like N₂) in a microwave-powered reaction interface before entering the mass spectrometer. This allows for highly sensitive and selective detection of the ¹⁵N isotope, enabling the quantification of enrichment levels as low as 0.06% in some applications. nih.gov

Furthermore, combining different analytical platforms, such as using both mass spectrometry and in vivo NMR spectroscopy, offers a more complete picture of nitrogen metabolism. iaea.org While MS provides a highly sensitive snapshot of the metabolome, NMR can provide real-time, non-invasive measurements of metabolic fluxes within intact cells or tissues. nih.gov These multi-modal approaches represent the frontier in tracking the fate of ¹⁵N-labeled compounds in complex biological systems.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for ¹⁵N-Labeled Derivatives

The synthesis of ¹⁵N-labeled compounds is a critical first step for their application in research. For ethyl 2-(carbamoyl(¹⁵N)amino)acetate, a plausible and efficient synthetic route would involve the reaction of glycine (B1666218) ethyl ester hydrochloride with ¹⁵N-labeled urea (B33335). orgsyn.orgnih.gov This approach is analogous to the synthesis of the unlabeled ethyl ureidoacetate.

Further research into novel synthetic pathways could focus on improving efficiency, reducing cost, and expanding the range of accessible derivatives. Key areas for exploration include:

Solid-Phase Synthesis: Adapting the synthesis to a solid support could facilitate purification and allow for the combinatorial synthesis of a library of related ¹⁵N-labeled ureidoacetate derivatives with various amino acid esters.

Enzymatic Synthesis: The use of enzymes, such as those from the urea cycle, could offer a highly specific and environmentally friendly route to ¹⁵N-labeled urea derivatives. nih.govresearchgate.net For instance, a chemo-enzymatic approach could involve the enzymatic synthesis of ¹⁵N-urea, followed by a chemical step to couple it with the desired amino acid ester. nih.govnih.gov

Alternative ¹⁵N Sources: Investigating the use of alternative and potentially more cost-effective ¹⁵N sources, such as ¹⁵N-labeled ammonium (B1175870) salts or ¹⁵N-nitrite, in innovative synthetic routes could make these labeled compounds more accessible for widespread use. miragenews.comnih.gov

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Solution-Phase Synthesis Well-established for analogous compounds, scalable.May require extensive purification.
Solid-Phase Synthesis Simplified purification, potential for automation and library generation.Requires development of suitable linkers and cleavage strategies.
Chemo-Enzymatic Synthesis High specificity, mild reaction conditions, environmentally friendly. nih.govEnzyme availability and stability can be limiting factors.
Direct Amination with ¹⁵NH₃ Potentially a more direct route.Harsh reaction conditions may be required, leading to side products.

Application in Advanced Spectroscopic Techniques

The presence of a ¹⁵N label in ethyl 2-(carbamoyl(¹⁵N)amino)acetate opens up numerous possibilities for advanced spectroscopic studies, providing detailed structural and dynamic information that is otherwise difficult to obtain.

Solid-State NMR (ssNMR)

Solid-state NMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. researchgate.net While ¹⁵N NMR is often hampered by low natural abundance, isotopic labeling overcomes this limitation. acs.org For ethyl 2-(carbamoyl(¹⁵N)amino)acetate, ¹⁵N ssNMR could be used to:

Probe Hydrogen Bonding: The chemical shift of the ¹⁵N nucleus is highly sensitive to its local environment, including hydrogen bonding interactions. By studying the ¹⁵N chemical shift tensor, detailed information about the hydrogen bonding network involving the ureido group can be obtained.

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would likely exhibit distinct ¹⁵N NMR spectra, allowing for their unambiguous identification and characterization.

Monitor Dynamics: Temperature-dependent ¹⁵N ssNMR studies can provide insights into the motional dynamics of the ureido group within the crystal lattice.

DNP-Enhanced NMR

Dynamic Nuclear Polarization (DNP) is a technique that can enhance the sensitivity of NMR experiments by several orders of magnitude, enabling the study of challenging systems, including those with low concentrations of nuclei or at natural abundance. acs.orgnih.gov By introducing a stable radical polarizing agent, the large polarization of the electron spins can be transferred to the nuclear spins.

For ethyl 2-(carbamoyl(¹⁵N)amino)acetate, DNP-enhanced NMR could:

Enable Rapid Acquisition of Spectra: The significant signal enhancement from DNP would drastically reduce the acquisition time for ¹⁵N NMR spectra, making it feasible to study the compound in more complex environments or as part of a larger assembly. uu.nl

Facilitate the Study of Interactions: DNP-enhanced techniques, such as 2D ¹H-¹⁵N HETCOR, could be used to probe the interactions of ethyl 2-(carbamoyl(¹⁵N)amino)acetate with other molecules, such as proteins or materials surfaces, even at low concentrations. acs.org

Integration into Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. ¹⁵N-labeled compounds are invaluable tools in this field for elucidating reaction mechanisms and tracking the incorporation of labeled fragments. nih.gov

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate could be employed in chemo-enzymatic strategies in several ways:

As a Labeled Substrate: It could serve as a ¹⁵N-labeled building block for the enzymatic synthesis of more complex molecules, such as peptides or peptidomimetics. The ¹⁵N label would allow for the unambiguous tracking of the ureido-glycine moiety throughout the enzymatic reaction.

To Probe Enzyme Mechanisms: By using this compound as a substrate for an enzyme of interest, the fate of the ¹⁵N atom can be monitored by NMR or mass spectrometry, providing insights into the enzyme's catalytic mechanism. For example, it could be used to study enzymes involved in urea metabolism or post-translational modifications. nih.govresearchgate.net

Development of High-Throughput Screening Methodologies for Derivatives

High-throughput screening (HTS) is a key technology in drug discovery and materials science for rapidly evaluating large numbers of compounds. amerigoscientific.com The development of HTS assays for derivatives of ethyl 2-(carbamoyl(¹⁵N)amino)acetate could accelerate the discovery of new molecules with desired properties.

Potential HTS approaches include:

NMR-Based Screening: With the aid of DNP for enhanced sensitivity, NMR-based screening could be used to identify derivatives that bind to a specific biological target. The ¹⁵N chemical shift would serve as a sensitive reporter of binding events.

Mass Spectrometry-Based Screening: HTS based on mass spectrometry could be employed to identify derivatives that are modified by a particular enzyme or that participate in a specific chemical reaction.

Colorimetric Assays: For screening urease inhibitors, a colorimetric assay that detects the ammonia (B1221849) produced from the hydrolysis of urea could be adapted for a high-throughput format. bioassaysys.combioassaysys.com Derivatives of ethyl 2-(carbamoyl(¹⁵N)amino)acetate could be screened for their ability to inhibit this reaction. nih.gov

Interdisciplinary Research with Materials Science or Catalysis Utilizing ¹⁵N Labeling

The unique properties of ¹⁵N-labeled compounds make them valuable probes in materials science and catalysis.

Materials Science

In materials science, ¹⁵N labeling can be used to study the interface between organic molecules and inorganic materials. For example, ethyl 2-(carbamoyl(¹⁵N)amino)acetate could be used to:

Functionalize Surfaces: The ureido group is known to form strong hydrogen bonds, making it an attractive moiety for surface functionalization. By using the ¹⁵N-labeled compound to modify the surface of a material, techniques like solid-state NMR could be used to probe the nature of the surface interactions.

Develop Responsive Materials: The incorporation of ¹⁵N-labeled urea derivatives into polymers could lead to the development of novel materials that respond to external stimuli, with the ¹⁵N label serving as a spectroscopic handle to monitor structural changes. acs.org

Catalysis

Isotopic labeling is a powerful technique for elucidating reaction mechanisms in catalysis. numberanalytics.comnumberanalytics.com Ethyl 2-(carbamoyl(¹⁵N)amino)acetate could be utilized in catalytic studies to:

Trace Nitrogen Pathways: In catalytic reactions involving the transformation of urea or related compounds, the ¹⁵N label would allow for the unambiguous determination of the reaction pathway and the identification of key intermediates.

Characterize Catalyst-Substrate Interactions: By studying the NMR or vibrational spectra of the ¹⁵N-labeled compound adsorbed on a catalyst surface, valuable information about the nature of the active site and the binding mode of the substrate can be obtained.

Q & A

Q. What strategies validate the compound’s stability under physiological conditions for long-term metabolic studies?

  • Methodological Answer : Accelerated stability testing (e.g., varying pH and temperature) with LC-MS monitoring identifies degradation pathways. Radiolabeled analogs (3H or 14C) can cross-validate 15N tracer stability in parallel experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(carbamoyl(15N)amino)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(carbamoyl(15N)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.